molecular formula C23H32N2O B12541257 Bis{4-[tert-butyl(methyl)amino]phenyl}methanone CAS No. 672285-09-5

Bis{4-[tert-butyl(methyl)amino]phenyl}methanone

Cat. No.: B12541257
CAS No.: 672285-09-5
M. Wt: 352.5 g/mol
InChI Key: ABZMPQZOPLSOGG-UHFFFAOYSA-N
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Description

Bis{4-[tert-butyl(methyl)amino]phenyl}methanone is an organic compound with the molecular formula C21H26O. It is known for its unique structure, which includes two tert-butyl groups and a methanone core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[tert-butyl(methyl)amino]phenyl}methanone typically involves the reaction of 4-tert-butylphenylamine with formaldehyde and a secondary amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanone core. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is purified using techniques such as distillation and recrystallization to remove impurities and achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Bis{4-[tert-butyl(methyl)amino]phenyl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis{4-[tert-butyl(methyl)amino]phenyl}methanone is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and coordination polymers.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis{4-[tert-butyl(methyl)amino]phenyl}methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-tert-butylphenyl)methanone
  • Bis(4-(tert-butyl)phenyl)methanone
  • Bis(4-(tert-butyl)phenyl)amine

Uniqueness

Bis{4-[tert-butyl(methyl)amino]phenyl}methanone is unique due to its specific combination of tert-butyl groups and a methanone core. This structure imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers unique reactivity and binding characteristics, which are advantageous in specific scientific and industrial contexts.

Properties

CAS No.

672285-09-5

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

bis[4-[tert-butyl(methyl)amino]phenyl]methanone

InChI

InChI=1S/C23H32N2O/c1-22(2,3)24(7)19-13-9-17(10-14-19)21(26)18-11-15-20(16-12-18)25(8)23(4,5)6/h9-16H,1-8H3

InChI Key

ABZMPQZOPLSOGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C(C)(C)C

Origin of Product

United States

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